Technical Whitepaper: 6-(Thiophen-3-yl)nicotinic Acid as a Pharmacophore Scaffold
Technical Whitepaper: 6-(Thiophen-3-yl)nicotinic Acid as a Pharmacophore Scaffold
Executive Summary
6-(Thiophen-3-yl)nicotinic acid is a biaryl heterocyclic compound featuring a pyridine-3-carboxylic acid core substituted at the C6 position with a 3-thienyl moiety. As a structural chimera of two privileged scaffolds—nicotinic acid and thiophene—it serves as a critical building block in medicinal chemistry. This molecule is frequently utilized in Structure-Activity Relationship (SAR) studies to modulate lipophilicity, alter electronic distribution, and probe the steric constraints of binding pockets in targets such as ROR
This guide details the structural properties, validated synthetic protocols, and medicinal chemistry applications of this compound, providing a robust framework for its utilization in drug development.
Chemical Structure & Physicochemical Profile[1][2][3][4]
Structural Analysis
The molecule consists of an electron-deficient pyridine ring linked to an electron-rich thiophene ring. This "push-pull" electronic character creates a unique dipole moment and pi-stacking potential distinct from its biphenyl analogs.
-
IUPAC Name: 6-(Thiophen-3-yl)pyridine-3-carboxylic acid
-
Molecular Formula: C
Hngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> NO S -
Molecular Weight: 205.23 g/mol
-
Core Scaffold: Biaryl carboxylic acid (Nicotinic acid derivative)
Predicted Physicochemical Properties
Data estimated based on fragment contribution methods.
| Property | Value (Est.) | Significance in Drug Design |
| cLogP | 2.1 - 2.4 | Moderate lipophilicity; favorable for oral bioavailability and membrane permeability compared to the more polar parent nicotinic acid. |
| pKa (Acid) | ~4.8 | Typical for pyridine-3-carboxylic acids; exists as an anion at physiological pH (7.4), enhancing solubility. |
| pKa (Pyridine N) | ~2.5 | The electron-withdrawing carboxyl group reduces the basicity of the pyridine nitrogen. |
| TPSA | ~60 Ų | Well within the range for good oral absorption (<140 Ų). |
| Rotatable Bonds | 2 | Low flexibility (C-C biaryl bond and C-COOH bond) minimizes entropic penalty upon binding. |
Synthetic Methodology
The most robust synthesis of 6-(Thiophen-3-yl)nicotinic acid utilizes a Palladium-catalyzed Suzuki-Miyaura cross-coupling. While direct coupling to the acid is possible, the ester route is preferred to avoid catalyst poisoning by the free carboxylic acid and to facilitate purification.
Reaction Scheme (Workflow)
Figure 1: Two-step synthetic pathway via Suzuki coupling and subsequent saponification.
Detailed Protocol
Step 1: Suzuki-Miyaura Coupling[1]
-
Reagents:
-
Methyl 6-chloronicotinate (1.0 eq)
-
3-Thiopheneboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (5 mol%)[2]
-
Sodium Carbonate (2.0 M aqueous solution, 3.0 eq)
-
Solvent: 1,2-Dimethoxyethane (DME) (0.2 M concentration relative to halide)
-
-
Procedure:
-
Charge a reaction flask with the halide, boronic acid, and Pd catalyst under an inert atmosphere (Nitrogen or Argon).
-
Add degassed DME and the aqueous base.
-
Heat the mixture to reflux (approx. 85-90°C) for 12–16 hours. Monitor by LC-MS for the disappearance of the chloride.
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na
SO , filter, and concentrate. -
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).
-
Step 2: Saponification (Ester Hydrolysis)
-
Reagents:
-
Methyl 6-(thiophen-3-yl)nicotinate (Intermediate)
-
Lithium Hydroxide Monohydrate (LiOH·H
O) (3.0 eq) -
Solvent: THF/Water (3:1 ratio)
-
-
Procedure:
-
Dissolve the intermediate ester in THF/Water.
-
Add LiOH and stir at room temperature for 4 hours.
-
Workup: Acidify the reaction mixture to pH ~3–4 using 1N HCl. The product often precipitates as a white/off-white solid.
-
Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from Ethanol/Water can be performed if necessary.
-
Medicinal Chemistry Applications
Bioisosterism & Design Rationale
The replacement of a phenyl ring with a thiophene ring (thienyl) is a classic bioisostere strategy. In the context of 6-arylnicotinic acids, the 3-thienyl group offers specific advantages:
-
Steric Bulk: The thiophene ring is slightly smaller than a phenyl ring (bond angle ~120° vs ~120°, but 5-membered vs 6-membered), potentially allowing the molecule to fit into tighter hydrophobic pockets.
-
Electronic Effects: Thiophene is electron-rich (pi-excessive). When conjugated to the electron-deficient pyridine (pi-deficient), it creates an internal charge transfer system that can enhance binding interactions through polarized pi-stacking.
-
Metabolic Liability: The sulfur atom is a potential site for metabolic S-oxidation. However, the 3-thienyl attachment is generally more metabolically stable than the 2-thienyl attachment, which is more prone to electrophilic attack at the 5-position.
Structural Activity Relationship (SAR) Logic
Figure 2: Pharmacophore dissection and SAR decision tree.
Target Classes
-
ROR
t Inverse Agonists: Biaryl carboxylic acids are a privileged motif for ROR t modulation, crucial in Th17-mediated autoimmune diseases (e.g., Psoriasis). -
GPR109A (HCA2) Antagonists: As a nicotinic acid derivative, this scaffold retains affinity for the niacin receptor, potentially reducing the flushing side effects associated with pure niacin while maintaining lipid-modifying activity.
Analytical Characterization
To validate the synthesis, the following analytical signatures are expected:
-
H NMR (DMSO-d
, 400 MHz):-
Carboxylic Acid: Broad singlet ~13.0–13.5 ppm.
-
Pyridine Protons:
-
H-2 (alpha to N, beta to COOH): Doublet, ~9.0–9.1 ppm (deshielded).
-
H-4 (gamma to N): Doublet of doublets, ~8.2–8.3 ppm.
-
H-5 (beta to N): Doublet, ~7.9–8.0 ppm.
-
-
Thiophene Protons:
-
H-2' (adjacent to S and connection): ~8.2 ppm (singlet-like or fine doublet).
-
H-4', H-5': Multiplets ~7.6–7.8 ppm.
-
-
-
LC-MS:
-
ESI (+): m/z = 206.0 [M+H]
-
ESI (-): m/z = 204.0 [M-H]
-
References
-
Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Nicotinic Acid Derivatives in Medicinal Chemistry: Dighe, S. N., et al. (2024).[3][4] Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors. ACS Omega, 9, 33. [Link]
-
Thiophene Bioisosterism: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
-
Green Chemistry Suzuki Protocols (Micellar): Lipshutz, B. H., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water.[5] Molecules, 26(24), 7626. [Link]
-
General Properties of Nicotinic Acid (PubChem): National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 938, Nicotinic acid.[2] [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Pyridine-3-carboxamide;pyridine-3-carboxylic acid | C12H11N3O3 | CID 18680525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
